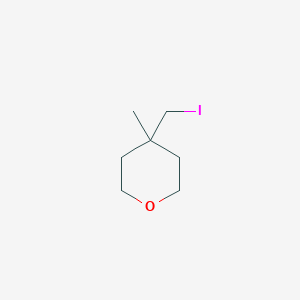

4-(Iodomethyl)-4-methyltetrahydro-2H-pyran

Description

Significance of Heterocyclic Frameworks in Advanced Organic Synthesis Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in organic chemistry. longdom.orgopenmedicinalchemistryjournal.com These frameworks are ubiquitous in nature, forming the core of many biologically active molecules, including alkaloids, vitamins, and nucleic acids. nih.govijsrtjournal.com The presence of heteroatoms such as oxygen, nitrogen, or sulfur imparts unique physicochemical properties to these rings, influencing their conformation, reactivity, and biological interactions. longdom.org

The tetrahydropyran (B127337) (THP) ring, a six-membered oxygen-containing heterocycle, is a particularly prevalent motif in a vast number of natural products with significant biological activities. rsc.orgresearchgate.net Consequently, the development of synthetic strategies for the construction and functionalization of the tetrahydropyran ring system has been a major focus of research. rsc.orgnih.govorganic-chemistry.org The ability to introduce various substituents onto the THP scaffold with high levels of stereocontrol is crucial for the synthesis of complex target molecules. researchgate.net

Overview of Iodinated Organic Molecules as Synthetic Intermediates

Iodinated organic molecules are highly valuable synthetic intermediates due to the unique properties of the carbon-iodine (C-I) bond. wikipedia.org The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This high reactivity allows for the facile introduction of a wide range of functional groups. cymitquimica.com

Furthermore, organoiodides are key precursors in a multitude of carbon-carbon bond-forming reactions, including various cross-coupling reactions. Their utility is also demonstrated in the formation of organometallic reagents, such as Grignard and organolithium reagents. wikipedia.org While the reactivity of organoiodides is advantageous, it also necessitates careful handling, as they can be potent alkylating agents. wikipedia.org The strategic incorporation of an iodine atom into a molecule can, therefore, activate it for a variety of subsequent chemical transformations. mdpi.com

Contextualization of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran within Contemporary Synthetic Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile synthetic intermediate. This compound combines the desirable features of a tetrahydropyran framework with the reactivity of a primary alkyl iodide. The presence of a methyl group at the 4-position, alongside the iodomethyl group, introduces a quaternary center, a structural feature that can be challenging to construct but is present in many complex natural products.

The synthesis of the closely related compound, 4-(iodomethyl)tetrahydro-2H-pyran, is achieved from 4-(methanesulfonyloxymethyl)tetrahydropyran through a reaction with sodium iodide in acetone (B3395972). chemicalbook.com A similar synthetic strategy can be envisioned for this compound, likely starting from a corresponding alcohol or mesylate precursor.

The potential utility of this compound in organic synthesis lies in its ability to act as an electrophile in substitution reactions. The iodomethyl group is a prime site for nucleophilic attack, allowing for the introduction of a variety of substituents at the 4-position of the tetrahydropyran ring. This would enable the construction of more complex molecules containing the 4-methyl-4-substituted-tetrahydropyran motif.

Below is a table summarizing the key attributes and a plausible synthetic route for this compound, based on the known chemistry of analogous compounds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H13IO |

| Molecular Weight | 240.08 g/mol |

| CAS Number | 290979-30-7 |

Plausible Synthetic Scheme:

| Step | Reactant | Reagent | Product |

| 1 | 4-Methyltetrahydro-2H-pyran-4-carbaldehyde | 1. NaBH4, 2. H2O | (4-Methyltetrahydro-2H-pyran-4-yl)methanol |

| 2 | (4-Methyltetrahydro-2H-pyran-4-yl)methanol | 1. MsCl, Et3N, 2. NaI, Acetone | This compound |

The combination of a stable heterocyclic core and a reactive iodomethyl functional group positions this compound as a promising, albeit currently under-explored, building block for the synthesis of diverse and potentially biologically active molecules. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13IO |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

4-(iodomethyl)-4-methyloxane |

InChI |

InChI=1S/C7H13IO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 |

InChI Key |

PRYDMUGIXLJLMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOCC1)CI |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodomethyl 4 Methyltetrahydro 2h Pyran and Its Chiral Derivatives

Retrosynthetic Strategies for the Tetrahydro-2H-pyran Core Bearing a 4-Iodomethyl Moiety

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. For 4-(iodomethyl)-4-methyltetrahydro-2H-pyran, the primary disconnections involve breaking the C-O and C-C bonds of the tetrahydropyran (B127337) ring and the C-I bond.

A key disconnection is the carbon-iodine bond, which points to a precursor such as a primary alcohol or a sulfonate ester at the C4 position. This simplifies the target to a 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran or a 4-(mesyloxymethyl)-4-methyltetrahydro-2H-pyran. This approach is advantageous as the formation of alcohols and sulfonates is often more straightforward than direct iodination.

Another significant retrosynthetic approach involves cleaving the tetrahydropyran ring itself. This can be envisioned through an intramolecular cyclization of a δ-hydroxy olefin, a common strategy for forming six-membered cyclic ethers. This leads to an acyclic precursor, which can be designed to incorporate the necessary methyl and iodomethyl functionalities or their precursors. The Prins cyclization, for instance, offers a powerful method for constructing the tetrahydropyran ring from a homoallylic alcohol and an aldehyde. beilstein-journals.orgnih.gov

Direct Synthesis Approaches to the this compound Scaffold

Direct synthesis of the this compound scaffold can be achieved through various cyclization reactions to form the tetrahydropyran ring, followed or preceded by functional group interconversions to install the iodomethyl group.

Cyclization Reactions for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran ring is a critical step in the synthesis of the target molecule. Several cyclization strategies are employed to achieve this, each with its own set of advantages and stereochemical implications.

The Prins cyclization is a powerful and widely used method for the synthesis of tetrahydropyran derivatives. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.orgresearchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the alkene to form the six-membered ring. beilstein-journals.org The resulting carbocation can be trapped by a variety of nucleophiles. To obtain the desired 4-iodomethyl substituent, a modified Prins reaction can be employed where an iodine source is present to trap the intermediate carbocation. researchgate.net

Recent advances have focused on developing catalytic and stereoselective Prins cyclizations. nih.gov The use of Lewis acids or Brønsted acids can influence the reaction pathway and selectivity. researchgate.net For the synthesis of chiral derivatives, enantiomerically pure homoallylic alcohols can be used to control the stereochemistry of the final product. nih.gov

Table 1: Examples of Prins Cyclization for Tetrahydropyran Synthesis

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Iron Halides/TMS-Halides | Homoallylic alcohol, Aldehyde | Dihydropyran | High | nih.gov |

| BiCl₃/TMSCl | Vinylsilyl alcohol, Aldehyde | 4-Chloro-tetrahydropyran | High | nih.gov |

Iodolactonization is a classic and effective method for the synthesis of lactones, which can be precursors to tetrahydropyrans. wikipedia.org This reaction involves the intramolecular cyclization of an unsaturated carboxylic acid or its derivative in the presence of iodine. orgsyn.orgresearchgate.net The reaction proceeds via an iodonium (B1229267) ion intermediate, which is then attacked by the carboxylate to form the lactone ring with an incorporated iodine atom. wikipedia.org

While this method directly yields a lactone, further chemical transformations would be necessary to convert the lactone to the desired this compound. This would typically involve reduction of the lactone to a diol, followed by selective functionalization. The stereochemistry of the iodolactonization can often be controlled by the reaction conditions, allowing for the synthesis of specific stereoisomers. orgsyn.orgresearchgate.net

Beyond the Prins and iodolactonization reactions, other intermolecular and intramolecular cyclization methods can be utilized to construct the tetrahydropyran ring. Intramolecular hydroalkoxylation of δ-hydroxy olefins, catalyzed by various transition metals like platinum or gold, provides a direct route to tetrahydropyrans. organic-chemistry.org

Intramolecular iodo-aldol cyclizations of α-substituted enoate aldehydes and ketones can produce heterocyclic compounds with quaternary centers, which could be adapted for the synthesis of the target molecule. organic-chemistry.org These reactions often exhibit high trans-selectivity. organic-chemistry.org

Functional Group Interconversions Leading to the Iodomethyl Group

The introduction of the iodomethyl group is a crucial step in the synthesis. This is often achieved through functional group interconversion from a more readily accessible group, such as a hydroxyl or a sulfonate ester. ub.edumit.edu

One of the most common methods is the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone (B3395972). vanderbilt.edu This is an equilibrium-driven reaction where the precipitation of the less soluble sodium chloride or bromide in acetone drives the reaction forward. A similar approach can be used to convert sulfonate esters, such as mesylates or tosylates, into the corresponding iodide. vanderbilt.educhemicalbook.com For example, 4-(methanesulfonyloxymethyl)tetrahydropyran can be refluxed with sodium iodide in acetone to yield 4-(iodomethyl)tetrahydro-2H-pyran. chemicalbook.com

Alternatively, alcohols can be converted directly to iodides using various reagents. A common method involves the use of triphenylphosphine (B44618), iodine, and imidazole (B134444) (the Appel reaction). Other reagents, such as trimethylsilyl (B98337) iodide (TMSI), can also be effective for this transformation. researchgate.net

Table 2: Common Functional Group Interconversions to Form Alkyl Iodides

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyl Chloride/Bromide | NaI, Acetone | Alkyl Iodide | Finkelstein Reaction | vanderbilt.edu |

| Alcohol | PPh₃, I₂, Imidazole | Alkyl Iodide | Appel Reaction | mit.edu |

| Sulfonate Ester (e.g., Mesylate) | NaI, Acetone | Alkyl Iodide | Nucleophilic Substitution | vanderbilt.educhemicalbook.com |

Conversion of Hydroxyl or Other Leaving Groups to Iodide

A common and practical approach to introduce the iodomethyl group is through the conversion of a pre-existing functional group, most notably a primary alcohol, at the C4 position. The precursor, 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran, serves as a key intermediate in this strategy. Several classical and modern organic reactions can be employed for this transformation.

One of the most reliable methods for the conversion of primary alcohols to alkyl iodides is the Appel reaction . wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.com This reaction typically involves the use of triphenylphosphine (PPh₃) and iodine (I₂) or carbon tetraiodide (CI₄). The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the iodide ion in an Sₙ2 fashion. organic-chemistry.orgnrochemistry.com Given that the substrate is a neopentyl-like primary alcohol, the reaction conditions may require optimization to overcome potential steric hindrance.

Another powerful method for this conversion is the Mitsunobu reaction . wikipedia.orgnih.govorganic-chemistry.orgchemistrysteps.com This reaction allows for the conversion of an alcohol to a variety of functional groups, including iodides, with inversion of configuration if the alcohol is chiral. wikipedia.orgnih.gov For the synthesis of this compound from its corresponding alcohol, a source of iodide, such as methyl iodide (MeI) or zinc iodide (ZnI₂), can be used in conjunction with triphenylphosphine and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

Alternatively, the hydroxyl group can first be converted into a better leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an iodide salt, such as sodium iodide (NaI) in acetone (the Finkelstein reaction), provides the desired iodo derivative. This two-step process is often efficient and allows for straightforward purification of the intermediates.

| Reaction | Reagents | Key Features |

| Appel Reaction | PPh₃, I₂ or CI₄ | Mild conditions, high yields for primary alcohols. wikipedia.orgorganic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, MeI/ZnI₂ | Inversion of configuration at chiral centers. wikipedia.orgnih.gov |

| Mesylation/Tosylation and Iodination | MsCl/TsCl, pyridine; NaI, acetone | Two-step process, good for sterically hindered alcohols. |

Stereoselective Introduction of the Iodomethyl Moiety

The stereoselective introduction of the iodomethyl moiety is intrinsically linked to the synthesis of the chiral tetrahydropyran ring itself. If a chiral precursor alcohol is used, the conversion to the iodide via an Sₙ2-type reaction, such as the Appel or Mitsunobu reaction, will proceed with a predictable inversion of stereochemistry. organic-chemistry.orgwikipedia.org Therefore, the stereochemistry of the final product is determined by the stereochemistry of the starting alcohol.

For de novo construction of the ring with the iodomethyl group already in place or formed in situ, stereoselectivity is governed by the reaction mechanism. For instance, in a Prins cyclization, the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.orgresearchgate.net However, direct stereoselective installation of an iodomethyl group at a quaternary center during ring formation is a significant synthetic hurdle.

A more plausible strategy involves the stereoselective synthesis of a tetrahydropyran ring bearing a hydroxymethyl group at the C4 position, followed by one of the iodination methods described above. The stereochemistry of the hydroxymethyl group can be controlled through various asymmetric synthesis techniques discussed in the following sections.

Asymmetric Synthetic Approaches

The creation of the chiral center at C4 of this compound requires sophisticated asymmetric synthetic strategies. These approaches can be broadly categorized into enantioselective catalysis, diastereoselective control, and the use of chiral auxiliaries.

Enantioselective Catalysis in Tetrahydro-2H-pyran Synthesis

Enantioselective catalysis offers a powerful tool for the synthesis of chiral tetrahydropyrans. rsc.orgnih.gov Organocatalysis, in particular, has emerged as a prominent strategy for the asymmetric synthesis of highly functionalized tetrahydropyran systems. rsc.orgnih.gov For instance, cascade reactions involving Michael additions and subsequent cyclizations, catalyzed by chiral amines or phosphoric acids, can lead to the formation of tetrahydropyran rings with multiple stereocenters, including quaternary ones. nih.gov

While direct catalytic asymmetric synthesis of this compound has not been extensively reported, related transformations provide a proof of concept. For example, asymmetric Povarov reactions have been used to create tetrahydroquinoline derivatives with a quaternary stereocenter at the C4 position with high enantioselectivity. nih.gov Similar strategies, employing chiral catalysts to control the formation of the tetrahydropyran ring, could be envisioned.

A general approach would involve the enantioselective construction of a suitable acyclic precursor containing the necessary functional groups for a subsequent cyclization to form the tetrahydropyran ring. The stereochemistry of the C4 center would be established during the catalytic step.

| Catalyst Type | Reaction | Potential Application |

| Chiral Phosphoric Acids | Asymmetric Prins Cyclization | Enantioselective formation of the tetrahydropyran ring. |

| Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael Addition/Cyclization | Construction of a chiral precursor for the tetrahydropyran. nih.gov |

| Chiral Metal Complexes (e.g., Ru, Sc) | Asymmetric Cycloisomerization, Povarov-type reactions | Direct asymmetric synthesis of the heterocyclic core. nih.govnih.gov |

Diastereoselective Control in Building this compound

Diastereoselective synthesis of highly substituted tetrahydropyrans is a well-established field. figshare.comcore.ac.uk These methods often rely on substrate control, where the existing stereocenters in the starting material dictate the stereochemical outcome of the subsequent reactions. For the synthesis of this compound, a diastereoselective approach would typically involve the cyclization of a chiral acyclic precursor.

For instance, an intramolecular Williamson ether synthesis from a chiral diol, where one of the hydroxyl groups has been converted to a leaving group, can proceed with high diastereoselectivity. The stereocenters in the acyclic precursor would be installed using established asymmetric methods, such as Sharpless asymmetric epoxidation or dihydroxylation.

Another approach involves diastereoselective aldol (B89426) reactions to construct the carbon backbone with the desired relative stereochemistry, followed by cyclization. The facial selectivity of the aldol reaction can be controlled by the chiral centers already present in the aldehyde or the enolate.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the formation of chiral products from achiral starting materials. wikipedia.orgsigmaaldrich.comresearchgate.net The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed.

For the synthesis of chiral this compound, a chiral auxiliary could be used to control the stereoselective formation of the tetrahydropyran ring or to introduce the chirality in an acyclic precursor. For example, an Evans' oxazolidinone auxiliary could be used to perform a diastereoselective alkylation to create the quaternary center in an acyclic precursor. wikipedia.org Subsequent functional group manipulations and cyclization would then lead to the desired chiral tetrahydropyran.

Pseudoephedrine is another versatile chiral auxiliary that can be used to control the stereochemistry of alkylation reactions. wikipedia.org By attaching a suitable substrate to pseudoephedrine, it is possible to achieve high diastereoselectivity in the introduction of the methyl and hydroxymethyl (or a precursor to the iodomethyl) groups.

| Chiral Auxiliary | Key Reaction | Outcome |

| Evans' Oxazolidinones | Diastereoselective Alkylation/Aldol | Control over the stereochemistry of the C4 center in a precursor. wikipedia.org |

| Pseudoephedrine | Diastereoselective Alkylation | High diastereoselectivity in the formation of the quaternary center. wikipedia.org |

| Camphorsultam | Diastereoselective Diels-Alder/Alkylation | Construction of chiral building blocks for the tetrahydropyran ring. |

Scalable Synthetic Protocols for Research Production

A scalable synthesis would likely start from readily available and inexpensive starting materials. For instance, the synthesis of tetrahydro-4H-pyran-4-one can be achieved on a larger scale. researchgate.net This ketone could then serve as a key intermediate. A Grignard reaction with a methylmagnesium halide followed by the addition of a one-carbon electrophile (such as formaldehyde (B43269) or a protected equivalent) could be a potential route to the 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran precursor. Subsequent iodination, as described in section 2.2.2.1, would complete the synthesis.

Key considerations for a scalable process include:

Cost of starting materials and reagents: Utilizing inexpensive and commercially available chemicals.

Reaction efficiency and yield: Optimizing reaction conditions to maximize product output.

Purification methods: Avoiding chromatographic purifications where possible, in favor of crystallization or distillation.

Safety and environmental impact: Choosing safer reagents and solvents and minimizing waste generation.

A potential scalable route could involve the Prins cyclization of isoprenol with a suitable aldehyde, which has been shown to be a viable method for the synthesis of related 4-methyltetrahydro-2H-pyran-4-ol derivatives. researchgate.net This could then be followed by a robust iodination procedure.

Reactivity and Mechanistic Pathways of 4 Iodomethyl 4 Methyltetrahydro 2h Pyran

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The primary reactive site in 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran for nucleophilic attack is the carbon atom of the iodomethyl group. The iodine atom is a good leaving group, facilitating substitution reactions.

SN1 and SN2 Reaction Pathways

The substitution at the primary carbon of the iodomethyl group is expected to proceed predominantly through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (iodide) departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center.

Key characteristics of the expected SN2 pathway:

Kinetics: The reaction rate would be dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.

Stereochemistry: If the carbon of the iodomethyl group were chiral (which it is not in this case, but for analogous structures it would be), the reaction would proceed with inversion of configuration.

Solvent Effects: Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), would be expected to accelerate the reaction rate by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity.

An SN1 (Substitution Nucleophilic Unimolecular) pathway is considered highly unlikely for this substrate. SN1 reactions proceed through a carbocation intermediate. The formation of a primary carbocation, which would be necessary if the iodide were to leave first, is energetically unfavorable and highly unstable. The presence of the adjacent quaternary carbon does not offer significant stabilization through hyperconjugation to favor an SN1 mechanism.

Hypothetical Reactivity Comparison:

| Reaction Pathway | Likelihood for this compound | Rationale | Expected Products with a Nucleophile (Nu⁻) |

| SN2 | High | Primary alkyl halide, good leaving group (I⁻). | 4-(Nucleophilomethyl)-4-methyltetrahydro-2H-pyran |

| SN1 | Very Low | Formation of a highly unstable primary carbocation would be required. | Not expected to be a significant pathway. |

Intramolecular Cyclization Reactions

The structure of this compound does not inherently lend itself to simple intramolecular cyclization reactions originating from the iodomethyl group without the introduction of another functional group. For an intramolecular reaction to occur, a nucleophilic center would need to be present elsewhere in the molecule, positioned to attack the electrophilic carbon of the iodomethyl group.

For instance, if the methyl group at the 4-position were replaced with a hydroxymethyl group, an intramolecular Williamson ether synthesis could potentially occur under basic conditions to form a spiro-ether. However, with the current structure, such a direct intramolecular cyclization is not feasible.

Radical-Mediated Transformations Initiated by the Iodomethyl Group

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an alkyl radical. This can be initiated by heat, light, or a radical initiator.

Alkyl Radical Generation and Trapping Studies

The generation of the (4-methyltetrahydro-2H-pyran-4-yl)methyl radical could be achieved using standard radical initiation methods, such as reaction with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

Once formed, this primary alkyl radical would be expected to be highly reactive and could be "trapped" by various radical acceptors. For example, in the presence of a hydrogen atom donor like Bu₃SnH, the radical would be reduced to form 4,4-dimethyltetrahydro-2H-pyran.

Hypothetical Radical Trapping Experiment:

| Radical Initiator/Mediator | Trapping Agent | Expected Product |

| Bu₃SnH / AIBN | Bu₃SnH | 4,4-Dimethyltetrahydro-2H-pyran |

| Photolysis (UV light) | Acrylonitrile | Adduct of the radical with acrylonitrile |

Organometallic Reactions Utilizing this compound

The carbon-iodine bond in this compound can be utilized to form organometallic reagents.

Formation of a Grignard Reagent:

Reaction with magnesium metal in an ethereal solvent (like diethyl ether or tetrahydrofuran) would be expected to form the corresponding Grignard reagent: (4-methyltetrahydro-2H-pyran-4-yl)methylmagnesium iodide.

This Grignard reagent would be a potent nucleophile and a strong base. It could participate in a wide range of reactions, such as:

Reaction with carbonyl compounds: Addition to aldehydes and ketones to form alcohols.

Reaction with esters: Addition to form tertiary alcohols.

Reaction with carbon dioxide: Carboxylation to form (4-methyltetrahydro-2H-pyran-4-yl)acetic acid after acidic workup.

Formation of an Organolithium Reagent:

Reaction with two equivalents of an alkyllithium reagent (like n-butyllithium) or with lithium metal could form the corresponding organolithium reagent: (4-methyltetrahydro-2H-pyran-4-yl)methyllithium. Organolithium reagents are generally more reactive than Grignard reagents.

Coupling Reactions:

The iodomethyl group could also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, if the corresponding organoboron, organotin, or organozinc reagents were prepared. These reactions would allow for the formation of a new carbon-carbon bond at the methyl position.

Hypothetical Organometallic Reactions:

| Reagent | Expected Intermediate/Product | Subsequent Reaction Example | Final Product Example |

| Mg / Ether | (4-methyltetrahydro-2H-pyran-4-yl)methylmagnesium iodide | 1. Formaldehyde (B43269); 2. H₃O⁺ workup | 2-((4-methyltetrahydro-2H-pyran-4-yl)methyl)ethanol |

| 2 eq. n-BuLi | (4-methyltetrahydro-2H-pyran-4-yl)methyllithium | 1. CO₂; 2. H₃O⁺ workup | (4-methyltetrahydro-2H-pyran-4-yl)acetic acid |

| Pd(PPh₃)₄, PhB(OH)₂/Base | (4-methyltetrahydro-2H-pyran-4-yl)methylbenzene (Suzuki Coupling) | N/A | 4-benzyl-4-methyltetrahydro-2H-pyran |

Scientific Literature Review Reveals No Specific Data on the in Key Organic Reactions

A thorough and extensive review of scientific databases and literature has found no specific published research detailing the reactivity and mechanistic pathways of the chemical compound This compound within the requested frameworks of cross-coupling methodologies, insertion reactions, and electrophilic activation of the iodomethyl group.

While the fundamental principles of Negishi and Suzuki-Miyaura couplings, carbene and radical insertion reactions, and the electrophilic activation of alkyl iodides are well-established in organic chemistry, their specific application to this compound has not been documented in the accessible scientific literature.

General information suggests that as a primary alkyl iodide, this compound would be a potential substrate for various nucleophilic substitution and cross-coupling reactions. However, without specific experimental data, any discussion of its reactivity, reaction conditions, yields, and mechanistic pathways would be purely speculative.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article with the requested data tables and in-depth research findings for the specified subsections. The scientific community has not yet published studies on this particular compound that would fulfill the detailed requirements of the user's request.

Strategic Applications of 4 Iodomethyl 4 Methyltetrahydro 2h Pyran in Complex Molecule Synthesis

Role as a Key Stereogenic Building Block in Total Synthesis Research

The application of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran and its derivatives as key stereogenic building blocks has been instrumental in the total synthesis of several complex natural products. The pre-installed stereocenter and the reactive C-I bond allow for its efficient incorporation into larger molecular frameworks, significantly streamlining synthetic routes.

Incorporation into Natural Product Scaffolds

The utility of this pyran building block is exemplified in the synthesis of various natural products. For instance, a derivative of this compound, namely tert-Butyl(((2S,4R,6S)-2-(iodomethyl)-6-methyltetrahydro-2H-pyran-4-yl)oxy)dimethylsilane, has been employed as a key intermediate in the concise and diastereoselective total synthesis of euscapholide and tetraketide . In this synthesis, the iodomethyl group serves as a precursor for further functionalization, demonstrating the strategic advantage of this building block in natural product synthesis.

While direct literature evidence for the use of this compound in the total synthesis of mitrephorone A , neopeltolide (B1256781) , and chlamydocin analogs is not explicitly detailed in readily available literature, the recurring tetrahydropyran (B127337) motif in these molecules suggests its potential as a viable synthetic precursor. The total syntheses of neopeltolide, for example, often involve the construction of a substituted tetrahydropyran ring, a task for which this compound is well-suited. scilit.comresearchgate.netrsc.orgadichemistry.commnstate.edu Similarly, the complex architecture of mitrephorone A, which contains a tetrahydropyran core, could potentially be accessed through strategies employing this building block. nih.govnih.govyoutube.com

Application in the Synthesis of Biologically Relevant Small Molecules

The tetrahydropyran moiety is a common feature in a wide array of biologically active small molecules, including those with applications in perfumery and pharmaceuticals. google.comchemicalbook.comijprt.orgresearchgate.netnih.govmdpi.com For example, tetrahydro-4-methyl-2-phenyl-2H-pyran is utilized as a perfuming ingredient. google.com The structural similarity and the presence of a reactive handle in this compound make it an attractive starting material for the synthesis of novel, biologically relevant small molecules. The iodomethyl group can be readily converted into other functionalities, allowing for the generation of a library of derivatives for biological screening.

Construction of Novel Heterocyclic Systems Employing this compound

The reactivity of the iodomethyl group in this compound provides a gateway for the construction of more complex heterocyclic systems, including fused, bridged, and derivatized pyran structures.

Synthesis of Fused or Bridged Ring Systems

The synthesis of fused and bridged ring systems often relies on intramolecular cyclization reactions. nih.gov The this compound scaffold can be strategically functionalized to contain a tethered nucleophile, which can then displace the iodide to form a new ring fused or bridged to the original tetrahydropyran core. While specific examples utilizing this exact compound are not prevalent in the searched literature, the general principles of intramolecular cyclization of similar haloalkanes are well-established, suggesting the feasibility of this approach. researchgate.net

Derivatization to Other Pyran-Containing Compounds

The versatility of the this compound building block extends to its conversion into other pyran-containing heterocycles. For instance, the synthesis of thiopyran analogs can be envisioned through nucleophilic substitution of the iodide with a sulfur nucleophile, followed by subsequent ring-closing strategies if desired. The synthesis of tetrahydrothiopyran-4-ones from acyclic precursors has been reported, indicating the accessibility of this class of compounds. scilit.comresearchgate.netresearchgate.net

Furthermore, the synthesis of dihydropyrans from tetrahydropyran precursors is a known transformation in organic synthesis. google.comorganic-chemistry.orgmasterorganicchemistry.com Elimination reactions involving the iodomethyl group or its derivatives could potentially lead to the formation of a double bond within the pyran ring, yielding dihydropyran structures.

Precursor for Carbon-Carbon Bond Formation Methodologies

The carbon-iodine bond in this compound is a key functional group that enables its participation in a variety of powerful carbon-carbon bond-forming reactions. This reactivity makes it a valuable precursor for the introduction of the 4-methyltetrahydropyran-4-yl)methyl moiety onto a wide range of molecular scaffolds.

The presence of an alkyl iodide functionality allows this compound to be a suitable substrate for several transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of C-C bonds.

| Coupling Reaction | Description | Potential Application of this compound |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. Recent advancements have extended this reaction to include unactivated alkyl iodides. researchgate.netwikipedia.orgnih.govorganic-chemistry.orgnih.gov | The iodomethyl group can react with terminal alkynes to form a new C(sp³)–C(sp) bond, attaching the tetrahydropyran moiety to an alkynyl group. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is also applicable to unactivated secondary alkyl iodides. clockss.orgwikipedia.orgrsc.orgresearchgate.netnih.gov | Coupling with various organoboron reagents (e.g., boronic acids or esters) would allow for the formation of a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond. |

| Negishi Coupling | A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. This method is effective for unactivated alkyl iodides. organic-chemistry.orgnih.govresearchgate.netnih.govresearchgate.net | Reaction with organozinc reagents provides a versatile method to form C-C bonds with a wide range of carbon nucleophiles. |

| Heck Reaction | A palladium-catalyzed reaction of an unsaturated halide with an alkene. While typically used for aryl and vinyl halides, variations for alkyl halides exist. nih.govyoutube.comorganic-chemistry.orgwikipedia.orglibretexts.org | This could potentially be used to couple the tetrahydropyran methyl group to an alkene, although this is a less common application for alkyl iodides. |

Beyond transition metal catalysis, this compound can serve as a precursor for other important organometallic reagents.

Grignard Reagents : The reaction of the alkyl iodide with magnesium metal would form the corresponding Grignard reagent, (4-methyltetrahydro-2H-pyran-4-yl)methylmagnesium iodide. adichemistry.commnstate.eduwikipedia.orgresearchgate.netlibretexts.org This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Organocuprates (Gilman Reagents) : The corresponding organolithium reagent, formed via lithium-halogen exchange, can be treated with a copper(I) salt to generate a Gilman reagent. masterorganicchemistry.comyoutube.comorganicchemistrytutor.comyoutube.com These less basic organometallic reagents are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.

Contributions to Diversity-Oriented Synthesis Research

Diversity-oriented synthesis (DOS) is a powerful strategy employed in chemical biology and drug discovery to generate collections of structurally diverse small molecules. cam.ac.ukrsc.org The goal of DOS is to efficiently populate chemical space with a variety of molecular scaffolds, which can then be screened for novel biological activity. nih.govcam.ac.uk The tetrahydropyran (THP) ring is a privileged scaffold in this context, as it is a common structural motif in a multitude of natural products with significant biological activities, including metabolites like neopeltolide and phorboxazole A. nih.govmdpi.com The incorporation of the this compound building block into DOS campaigns provides a direct route to introduce this valuable heterocyclic system, appended with a reactive handle for further diversification.

The primary role of this compound in DOS is to act as an electrophilic building block. The iodomethyl group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity allows for the covalent attachment of the 4-methyltetrahydropyran-4-ylmethyl moiety to a wide range of substrates, thereby generating molecular diversity.

Key contributions and research findings include:

Scaffold Decoration: In a typical DOS workflow, a core scaffold is "decorated" with various building blocks to create a library of analogues. This compound serves as a key decoration element. For instance, it can be reacted with libraries of nucleophiles (e.g., amines, thiols, carboxylates) that are attached to a central scaffold. This approach rapidly generates a collection of compounds, each featuring the tetrahydropyran ring, but varying in the linking chemistry and the nature of the core structure.

Build/Couple/Pair Strategies: The compound is well-suited for "Build/Couple/Pair" (B/C/P) algorithms, a common DOS strategy. cam.ac.uk In the "Couple" phase, this compound can be used to link different building blocks together. For example, a bifunctional molecule containing a nucleophilic site could first react with the iodomethyl compound, and a second functional group on the initial molecule could then be used in a subsequent pairing reaction, leading to more complex and diverse scaffolds.

Generation of sp³-Rich Libraries: There is a growing emphasis in medicinal chemistry on creating molecules with greater three-dimensional complexity (i.e., higher sp³ character), as they often exhibit improved selectivity and better physicochemical properties compared to flat, aromatic compounds. nih.gov As a saturated heterocycle, this compound is an ideal building block for introducing sp³-rich fragments into molecular libraries, helping to expand exploration into new areas of biologically relevant chemical space. cam.ac.uk

The utility of this building block in a hypothetical DOS campaign is illustrated in the table below, showcasing its reaction with different nucleophilic partners to generate a diverse set of products from a common starting material.

| Entry | Nucleophilic Partner | Reaction Product | Type of Diversity Introduced |

|---|---|---|---|

| 1 | Aniline Derivative | N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)aniline | Appendage (Aromatic Amine) |

| 2 | Thiophenol | 4-(((phenylthio)methyl)-4-methyltetrahydro-2H-pyran | Appendage (Aromatic Thiol) |

| 3 | Sodium Azide | 4-(azidomethyl)-4-methyltetrahydro-2H-pyran | Functional Group (Azide for Click Chemistry) |

| 4 | Malonate Ester | Diethyl 2-((4-methyltetrahydro-2H-pyran-4-yl)methyl)malonate | Carbon Chain Extension |

This table represents a hypothetical reaction scheme to illustrate the role of the compound in generating diversity and is not based on a specific cited experiment.

By enabling the straightforward incorporation of the 4-methyltetrahydropyran motif, this compound serves as a valuable tool for chemists engaged in diversity-oriented synthesis. Its application facilitates the creation of unique, sp³-rich compound libraries with the potential to yield novel probes for chemical biology and starting points for drug discovery programs.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Iodomethyl 4 Methyltetrahydro 2h Pyran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton, connectivity, and stereochemistry.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran, the spectrum is predicted to show distinct signals for the methyl, iodomethyl, and tetrahydropyran (B127337) ring protons.

The protons on carbons adjacent to the ether oxygen (C2 and C6) are expected to be the most deshielded of the ring protons, appearing in the 3.4-4.5 δ range. pressbooks.publibretexts.orgopenstax.org The protons at C3 and C5 would be further upfield. Due to the gem-disubstitution at the C4 position, the protons on C3 and C5 are chemically equivalent, as are the protons on C2 and C6, simplifying the spectrum. The methyl group protons would appear as a sharp singlet, while the iodomethyl protons would also be a singlet, significantly downfield due to the deshielding effect of the iodine atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2, H6 (axial & equatorial) | ~ 3.5 - 3.8 | m | 4H |

| H3, H5 (axial & equatorial) | ~ 1.5 - 1.8 | m | 4H |

| -CH₃ | ~ 1.0 | s | 3H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In this compound, seven distinct carbon signals are expected.

The carbons bonded to the ether oxygen (C2 and C6) are expected to appear in the 50-80 δ range. pressbooks.publibretexts.orgopenstax.org The quaternary carbon (C4) will be identifiable, and its chemical shift will be influenced by the attached methyl and iodomethyl groups. The carbon of the iodomethyl group (-CH₂I) is expected to be significantly upfield compared to other carbons bonded to electronegative atoms, typically appearing in the 5-25 δ range due to the "heavy atom effect" of iodine.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C6 | ~ 68 |

| C3, C5 | ~ 35 |

| C4 | ~ 34 |

| -CH₃ | ~ 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons at C2/C6 and their neighbors at C3/C5, confirming the connectivity within the pyran ring. No correlations would be observed for the methyl and iodomethyl protons as they are singlets with no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comcolumbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the table above. For example, it would show a cross-peak between the proton signal at ~3.2 ppm and the carbon signal at ~10 ppm, confirming their assignment to the -CH₂I group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation). youtube.comcolumbia.edu HMBC is particularly crucial for identifying quaternary carbons. In this molecule, the protons of the methyl group (~1.0 ppm) and the iodomethyl group (~3.2 ppm) would both show a correlation to the quaternary carbon C4 (~34 ppm). Additionally, the protons on C3/C5 would show correlations to C4, providing definitive evidence for the substitution pattern.

Stereochemical Determination via NMR Anisotropy Effects

While this compound itself is achiral, its derivatives can contain multiple stereocenters. The determination of relative and absolute stereochemistry in such derivatives can be aided by NMR anisotropy effects. These effects arise when a molecule adopts a preferred orientation in the magnetic field, often facilitated by a chiral aligning medium. semanticscholar.orgcam.ac.uk This partial alignment makes orientation-dependent NMR parameters, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), measurable. These parameters provide valuable long-range structural information that can be used to distinguish between different stereoisomers. Computational methods, such as DP4 analysis, can further assist in assigning stereochemistry by comparing experimentally observed NMR shifts with those calculated for all possible diastereomers. semanticscholar.orgdntb.gov.ua

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the C-H and C-O bonds of the cyclic ether and the C-I bond. The characteristic C-O single bond stretch for ethers appears in the 1050-1150 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.orgquimicaorganica.org The C-I stretching vibration is found at lower frequencies, typically in the 500-600 cm⁻¹ range. Standard alkane C-H stretching and bending vibrations will also be present.

Predicted IR Absorption Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-H | Bend/Scissor | 1450 - 1470 |

| C-O (ether) | Stretch | 1050 - 1150 |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

For this compound (C₇H₁₃IO), the exact molecular weight is 240.0011 g/mol . The molecular ion peak (M⁺) at m/z = 240 would be expected in the mass spectrum, although it may be weak. Common fragmentation patterns for cyclic ethers involve α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and inductive cleavage. researchgate.netnsf.govscribd.comlibretexts.org The presence of the iodoalkyl group introduces other likely fragmentation pathways:

Loss of Iodine: A prominent peak would be expected at m/z = 113, corresponding to the loss of an iodine radical ([M-I]⁺). This C₇H₁₃O⁺ fragment would be relatively stable.

Loss of Iodomethyl: Cleavage of the C-C bond between the ring and the iodomethyl group would result in a fragment corresponding to the loss of a ·CH₂I radical, leading to a peak for the C₆H₁₁O⁺ ion.

Alpha-Cleavage: Fragmentation of the ether ring itself would lead to a series of smaller charged fragments. The base peak in the spectrum of the related Tetrahydro-4-methyl-2H-pyran is at m/z = 55, and similar fragments could be expected here. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In the analysis of this compound and its derivatives, HRMS is instrumental in confirming their elemental composition. The presence of iodine is a key feature, and its exact mass, along with those of carbon, hydrogen, and oxygen, contributes to a unique high-resolution mass. For the parent compound, C7H13IO, the theoretical exact mass can be calculated and compared with the experimentally determined value.

Table 1: Theoretical Exact Mass Data for this compound

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Oxygen | ¹⁶O | 15.994915 |

| Iodine | ¹²⁷I | 126.904473 |

This table is interactive. Users can sort columns by clicking on the headers.

The high accuracy of HRMS, often in the sub-parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula, which is a critical first step in the structural elucidation of novel derivatives.

Research Findings: While specific HRMS data for this compound is not prevalent in publicly accessible research, the application of HRMS to other halogenated organic compounds is well-documented. These studies consistently demonstrate the capability of HRMS to confirm elemental compositions and identify unknown compounds in complex mixtures. The principles applied in these studies are directly transferable to the analysis of functionalized tetrahydropyrans.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the context of this compound derivatives, ESI-MS can be used to generate intact molecular ions or protonated molecules, [M+H]⁺, with minimal fragmentation. This is crucial for determining the molecular weight of the parent compound and its derivatives.

The polarity of the tetrahydropyran ring, due to the ether oxygen, makes these compounds amenable to ESI. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion, allowing for straightforward molecular weight determination.

Table 2: Expected ESI-MS Adducts for this compound (C7H13IO)

| Adduct | Formula | Expected m/z |

| [M+H]⁺ | [C7H14IO]⁺ | 255.0084 |

| [M+Na]⁺ | [C7H13IONa]⁺ | 276.9903 |

| [M+K]⁺ | [C7H13IOK]⁺ | 292.9643 |

This table is interactive. Users can sort columns by clicking on the headers.

Research Findings: The utility of ESI-MS in the analysis of various organic molecules is extensive. For halogenated compounds, ESI-MS provides a clear indication of the molecular weight, which is essential for subsequent structural analysis. The technique's soft nature preserves the integrity of the molecule during ionization, which is particularly advantageous for derivatives that may be prone to fragmentation.

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives exist)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should crystalline derivatives of this compound be synthesized, this method could provide definitive information about their solid-state conformation, including bond lengths, bond angles, and stereochemical relationships. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to generate an electron density map, from which the atomic positions can be determined. For chiral derivatives, X-ray crystallography can be used to establish the absolute configuration.

Table 3: Potential Crystallographic Data for a Hypothetical Crystalline Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (molecules per unit cell) | Integer value |

| R-factor | Measure of agreement between the crystallographic model and the experimental X-ray diffraction data |

This table is interactive and provides examples of the type of data obtained from an X-ray crystallographic experiment.

Research Findings: While no specific X-ray crystal structures of this compound derivatives are reported in the available literature, the technique has been widely applied to other substituted tetrahydropyran rings. These studies have been crucial in confirming stereochemistry and understanding intermolecular interactions in the solid state.

Chiral Chromatography Methodologies for Enantiomeric Excess Determination (e.g., HPLC on chiral stationary phases)

For chiral derivatives of this compound, determining the enantiomeric excess (e.e.) is crucial, as the biological activity of enantiomers can differ significantly. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and quantifying their relative amounts.

The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Table 4: Example of Chiral HPLC Separation Parameters

| Parameter | Condition |

| Chiral Stationary Phase | e.g., Polysaccharide-based (Cellulose or Amylose derivatives) |

| Mobile Phase | e.g., Hexane/Isopropanol mixture |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at a specific wavelength |

This table is interactive and illustrates typical parameters for a chiral HPLC method.

Research Findings: The separation of enantiomers of various tetrahydropyran derivatives has been successfully achieved using chiral HPLC. The choice of the chiral stationary phase and the mobile phase composition are critical factors that are optimized to achieve baseline separation of the enantiomers. These established methodologies provide a strong foundation for developing a robust method for determining the enantiomeric excess of chiral this compound derivatives.

Computational and Theoretical Investigations of 4 Iodomethyl 4 Methyltetrahydro 2h Pyran

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of a molecule. nih.gov For 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran, methods like Density Functional Theory (DFT) or ab initio calculations could be employed to determine key electronic properties. These calculations would typically involve solving the Schrödinger equation for the molecule to yield its wave function and energy. nih.gov

From these calculations, a variety of parameters can be derived:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, providing clues about its reactivity towards electrophiles and nucleophiles.

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for predicting sites of non-covalent interactions.

While no specific data exists for this compound, studies on other pyran derivatives have utilized these methods to understand their electronic landscapes. mdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the energy profile of a reaction, including transition states and intermediates. nih.gov For this compound, a key reaction of interest would be nucleophilic substitution at the iodomethyl group, given that iodide is a good leaving group.

A computational study of such a reaction would typically involve:

Geometry Optimization: The structures of the reactants, transition state(s), and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states).

For instance, a computational investigation of the reaction of this compound with a nucleophile would help to determine whether the reaction proceeds via an SN1 or SN2 mechanism and to quantify the energetic barriers involved. While specific studies on this compound are lacking, research on the thermal decomposition of related dihydropyran compounds has utilized computational methods to elucidate reaction pathways. mdpi.com

Conformational Analysis and Energy Minimization Studies

The tetrahydropyran (B127337) ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most common. The substituents on the ring, the methyl group and the iodomethyl group, can exist in either axial or equatorial positions.

Conformational analysis through computational methods would aim to:

Identify all possible stable conformers of the molecule.

Determine the relative energies of these conformers to identify the most stable (lowest energy) conformation.

Calculate the energy barriers for interconversion between different conformers.

This is typically achieved by performing a potential energy surface scan or using specialized conformational search algorithms. The relative populations of the different conformers at a given temperature can then be estimated using the Boltzmann distribution. Studies on substituted 1,3-dithiolans, which are also five-membered heterocyclic rings, have shown that the conformational preferences are influenced by the nature and position of the substituents. A similar approach could be applied to this compound to understand its three-dimensional structure.

Prediction of Spectroscopic Parameters (e.g., GIAO method for NMR chemical shifts)

Computational chemistry can be used to predict various spectroscopic properties, including NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. researchgate.netnih.gov

The process for predicting the NMR spectrum of this compound would involve:

Geometry Optimization: Obtaining an accurate 3D structure of the molecule is crucial, as chemical shifts are highly dependent on the geometry.

GIAO Calculation: The GIAO calculation is performed on the optimized geometry to compute the absolute shielding values for each nucleus (e.g., 1H and 13C).

Chemical Shift Calculation: The calculated shielding values are then referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

These predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule or to aid in the assignment of complex spectra. While no specific GIAO calculations for this compound have been reported, the methodology has been successfully applied to a wide range of organic molecules. researchgate.netnih.gov

Molecular Dynamics Simulations relevant to Reactivity (if applicable to specific reaction types)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational dynamics and its interactions with other molecules, such as solvents. nih.gov For this compound, MD simulations could be used to:

Explore Conformational Space: MD simulations can provide a more dynamic picture of the conformational landscape of the molecule, showing how it explores different shapes over time.

Study Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study the structure of the solvation shell around the molecule and its influence on reactivity. For example, the accessibility of the iodomethyl group to an incoming nucleophile can be assessed.

Simulate Reaction Dynamics: For certain types of reactions, reactive MD simulations can be used to model the bond-breaking and bond-forming processes directly.

While computationally intensive, MD simulations can offer valuable insights into the behavior of molecules in a more realistic environment compared to static quantum chemical calculations. However, no specific MD simulation studies have been published for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran in laboratory settings?

- Methodological Answer :

- Prins Cyclization Adaptation : Modify Prins cyclization (used for analogous tetrahydropyrans) by introducing iodomethyl precursors. For example, use iodomethane derivatives in acid-catalyzed cyclization of aldehydes and alkenes to form the tetrahydropyran ring .

- Halogenation of Pre-formed Tetrahydropyrans : React 4-methyltetrahydro-2H-pyran with iodine-containing reagents (e.g., N-iodosuccinimide) under radical or nucleophilic conditions. Optimize solvent polarity (e.g., DMF) and temperature (0–25°C) to enhance regioselectivity .

- Stannane-Free Hydrodehalogenation : Replace heavier halogens (e.g., bromine) with iodine using mild reducing agents (e.g., BuSnH alternatives) to avoid toxicity. Monitor reaction progress via TLC and isolate via column chromatography .

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- Methodological Answer :

- H/C NMR : Identify the iodomethyl group (δ ~3.2–3.5 ppm for CHI) and methyl group (δ ~1.2–1.4 ppm). Coupling constants (e.g., Hz for axial-equatorial protons) confirm chair conformation .

- Mass Spectrometry (EI/CI) : Look for molecular ion peaks at m/z corresponding to CHIO (M ≈ 254). Fragmentation patterns (e.g., loss of I• or CHI) validate substituent positions .

Q. What are the key chemical reactivities of this compound?

- Methodological Answer :

- Nucleophilic Substitution : The iodine atom acts as a leaving group in SN2 reactions (e.g., with amines or thiols). Use polar aprotic solvents (e.g., DMSO) and mild bases (e.g., KCO) .

- Oxidation/Reduction : Oxidize the tetrahydropyran ring with KMnO/CrO to ketones or reduce with LiAlH to alcohols. Monitor stereochemistry to avoid racemization .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ Cu(II)-bisphosphine complexes to induce axial chirality during cyclization. Adjust ligand steric bulk (e.g., L3 in ) to favor desired diastereomers .

- Thermodynamic Control : Optimize reaction temperature to favor the most stable diastereomer (e.g., lower temps for kinetic control, higher temps for thermodynamic equilibration) .

Q. What mechanistic insights explain the chemoselective hydrodehalogenation of 4-halo-tetrahydropyrans to replace iodine?

- Methodological Answer :

- Radical Pathways : Use AIBN as an initiator with BuSnH alternatives (e.g., TMSSiH) to generate iodine radicals. Confirm via EPR spectroscopy or radical traps .

- Transition Metal Catalysis : Screen Pd/Ni catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura). Analyze regioselectivity using DFT calculations to predict transition states .

Q. How can this compound be applied in natural product synthesis?

- Methodological Answer :

- Fragment Coupling : Use the iodine group in Stille or Negishi couplings to attach complex fragments (e.g., terpene derivatives). Purify intermediates via flash chromatography .

- Ring-Opening Reactions : Cleave the tetrahydropyran ring under acidic conditions (e.g., HCl/MeOH) to generate linear intermediates for macrolide synthesis .

Data Contradiction Analysis

Q. How should researchers address contradictory NMR data for this compound derivatives?

- Methodological Answer :

- Impurity Identification : Compare experimental H NMR with computational predictions (e.g., DFT-calculated shifts). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Diastereomer Differentiation : Analyze NOESY spectra to distinguish axial vs. equatorial substituents. Crystallize enantiomers and perform X-ray diffraction for absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.